4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various other chemical properties of the compound .Scientific Research Applications
Synthesis of Triazole Derivatives
One notable application is in the synthesis of triazole derivatives. For instance, Negrón-Silva et al. (2013) detailed the synthesis of ten 1,4-disubstituted 1,2,3-triazoles using azidomethyl benzene derivatives, which are structurally similar to "4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene". These compounds were evaluated for their corrosion inhibiting properties, indicating potential applications in materials science and engineering (Negrón-Silva et al., 2013).
Functionalization of Glassy Carbon
Actis et al. (2008) explored the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene derivatives. This method involved reactions in ionic liquids and provided insights into surface modifications critical for developing electrochemical sensors and devices (Actis et al., 2008).
Preparation of Liquid Crystal Intermediates
The work by Neubert et al. (1978) on the O-alkylation of 4-substituted phenols with alkyl bromides, leading to the synthesis of alkoxybenzenes, underscores the importance of such methodologies in preparing intermediates for liquid crystals. This research highlights the synthetic utility of bromo and alkoxy groups in designing materials with specific optical properties (Neubert et al., 1978).
Catalysis and Synthesis
Palladium-catalyzed arylation of azole compounds using aryl halides, as discussed by Pivsa-Art et al. (1998), represents another area where compounds like "this compound" could find application. This study illustrates how halogenated compounds facilitate the selective synthesis of arylated products, essential in pharmaceutical and agrochemical manufacturing (Pivsa-Art et al., 1998).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALFAIFBJLHQF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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